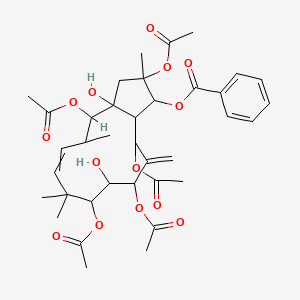
Jatrophane 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jatrophane VI is a macrocyclic diterpene compound derived from plants of the Euphorbiaceae family. These diterpenes are known for their complex structures and diverse biological activities, including anti-inflammatory, anti-HIV, and cytotoxic properties .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Jatrophane VI undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include Lewis acids and bases, which facilitate transformations such as the Diels–Alder reaction . Major products formed from these reactions include polyoxygenated polycyclic derivatives .
Wissenschaftliche Forschungsanwendungen
Jatrophane VI has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying complex natural product synthesis. In biology and medicine, Jatrophane VI is investigated for its potential as an anti-cancer agent due to its cytotoxic properties. It also shows promise in reversing multidrug resistance in cancer cells . Additionally, Jatrophane VI has applications in the pharmaceutical industry as a lead compound for drug discovery .
Wirkmechanismus
The mechanism of action of Jatrophane VI involves its interaction with molecular targets such as P-glycoprotein, a protein associated with multidrug resistance in cancer cells. By inhibiting P-glycoprotein, Jatrophane VI can enhance the efficacy of chemotherapeutic agents . The compound also activates protein kinase C, which plays a role in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Jatrophane VI is unique among diterpenes due to its specific structure and biological activities. Similar compounds include other jatrophane-type diterpenes, such as lathyrane, terracinolide, ingenane, pepluane, paraliane, and segetane . These compounds share similar structural features but differ in their specific biological activities and mechanisms of action .
Eigenschaften
Molekularformel |
C37H48O14 |
|---|---|
Molekulargewicht |
716.8 g/mol |
IUPAC-Name |
(2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl) benzoate |
InChI |
InChI=1S/C37H48O14/c1-19-16-17-35(8,9)33(49-24(6)41)28(43)30(47-22(4)39)20(2)29(46-21(3)38)27-32(50-34(44)26-14-12-11-13-15-26)36(10,51-25(7)42)18-37(27,45)31(19)48-23(5)40/h11-17,19,27-33,43,45H,2,18H2,1,3-10H3 |
InChI-Schlüssel |
FPNGPBYYMDKBKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol](/img/structure/B13385142.png)

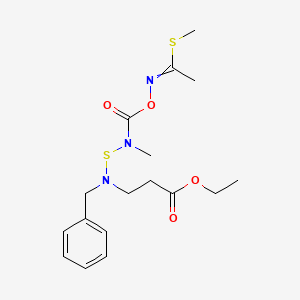
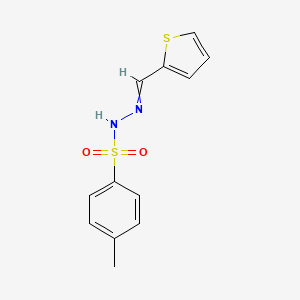
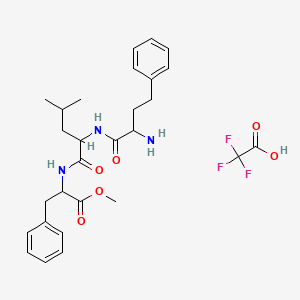
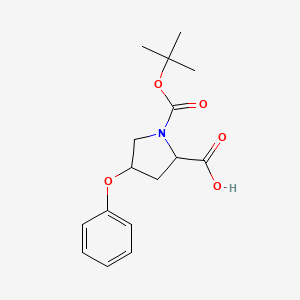

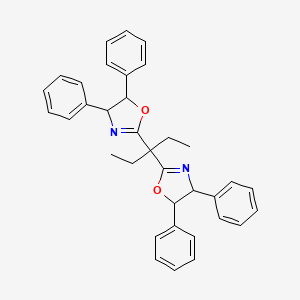
![17-Hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385190.png)
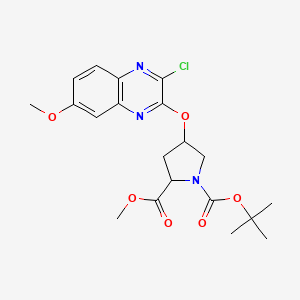
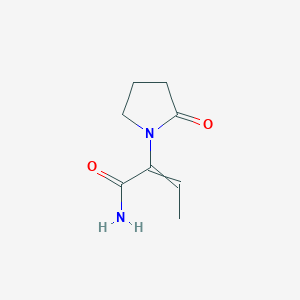
![3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]-N-[5-[3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoylamino]pentyl]prop-2-enamide](/img/structure/B13385199.png)
![Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate](/img/structure/B13385202.png)
![3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid](/img/structure/B13385203.png)
